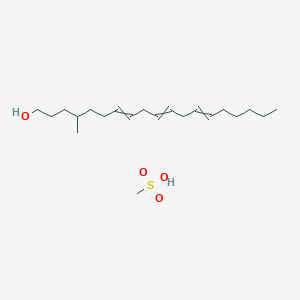![molecular formula C18H20O B14587288 1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol CAS No. 61561-61-3](/img/structure/B14587288.png)
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of phenylindanes This compound is characterized by the presence of a phenyl group substituted with a propan-2-yl group, attached to a dihydroindenol structure
Vorbereitungsmethoden
The synthesis of 1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-(Propan-2-yl)phenyl.
Cyclization: The next step involves the cyclization of 4-(Propan-2-yl)phenyl with an appropriate reagent to form the dihydroindenol structure. This can be achieved through intramolecular Friedel-Crafts acylation.
Reduction: The final step involves the reduction of the carbonyl group to form the alcohol group, resulting in the formation of this compound. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo further reduction to form the corresponding hydrocarbon.
Hydrogenation: The double bonds in the dihydroindenol structure can be hydrogenated to form the fully saturated compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, hydrogen gas, and various solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or analgesic agent.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby modulating their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or altered cell signaling.
Vergleich Mit ähnlichen Verbindungen
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol can be compared with similar compounds such as:
1-[4-(Propan-2-yl)phenyl]ethan-1-ol: This compound has a similar structure but lacks the dihydroindenol moiety.
4,4’-(1-(4-(2-(4-Hydroxyphenyl)propan-2-yl)phenyl)ethane-1,1-diyl): This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
61561-61-3 |
|---|---|
Molekularformel |
C18H20O |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
1-(4-propan-2-ylphenyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C18H20O/c1-13(2)14-7-9-16(10-8-14)18(19)12-11-15-5-3-4-6-17(15)18/h3-10,13,19H,11-12H2,1-2H3 |
InChI-Schlüssel |
QWLKDDCHCKELPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2(CCC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)

![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
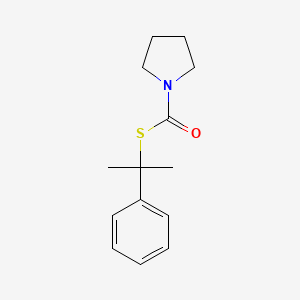
![1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole](/img/structure/B14587244.png)

silane](/img/structure/B14587246.png)
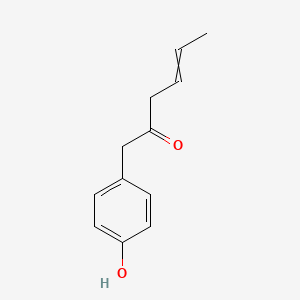
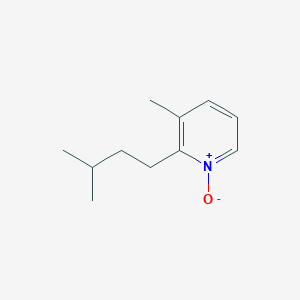
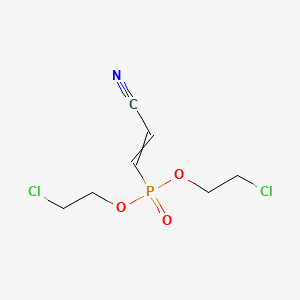
![1,3,3-Trimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14587262.png)
![3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14587264.png)

